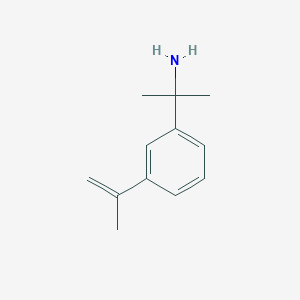

2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

Description

Contextualization within Contemporary Organic Chemistry Research

The study of specific molecules like 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine is situated within the broader landscape of contemporary organic chemistry, a field continuously driven by the synthesis of novel compounds and the exploration of their potential applications. The impetus for investigating a molecule with this particular structure often stems from the desire to create new pharmaceuticals, agrochemicals, or materials with enhanced or unique properties. The synthesis of such compounds allows chemists to explore new reaction methodologies and to understand the structure-activity relationships of complex organic molecules. The presence of both a phenethylamine (B48288) backbone and an allylic amine motif in 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine makes it a subject of interest for chemists working on the development of new synthetic methods and the discovery of bioactive compounds.

Significance of Phenethylamine and Allylic Amine Motifs in Chemical Science

The structure of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine contains two key chemical motifs: a phenethylamine core and an allylic amine group. Each of these imparts significant properties and reactivity, making them important building blocks in chemical science.

The phenethylamine framework consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org This structural unit is the backbone for a wide array of neuroactive compounds, including hormones, neurotransmitters like dopamine (B1211576) and norepinephrine, and a variety of synthetic drugs. wikipedia.orgwikipedia.org Phenethylamines are known to act as central nervous system stimulants and are found in numerous classes of pharmaceuticals, such as antidepressants, appetite suppressants, and anti-Parkinson's agents. wikipedia.orgwikipedia.org The versatility of the phenethylamine scaffold allows for extensive chemical modification, leading to a diverse range of pharmacological activities. wikipedia.org

The allylic amine motif, which features an amine group attached to a carbon atom adjacent to a carbon-carbon double bond, is a valuable synthon in organic synthesis. nih.govnih.gov These compounds are precursors to a variety of more complex molecules and are found in many natural products and pharmaceuticals. nih.gov The direct synthesis of allylic amines is an active area of research, with methods like transition metal-catalyzed allylic C-H amination being developed to improve efficiency and selectivity. acs.orgacs.org The reactivity of the double bond and the nucleophilicity of the amine make allylic amines versatile intermediates for further chemical transformations. nih.govnih.gov

Overview of Key Research Areas Pertaining to 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

While specific academic research focused solely on 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine is not extensively documented in publicly available literature, its structural features suggest several potential areas of investigation. Based on patent literature, this compound has been explored for its utility in distinct applications.

One patented application describes its use in compounds and methods for treating chronic microbial infections . chiralen.com This suggests that a key research area for this molecule is in medicinal chemistry, specifically in the development of new antimicrobial agents. The combination of the phenethylamine structure, known for its diverse biological activities, with the reactive allylic group may lead to novel mechanisms of antimicrobial action.

Another area of research is in materials science , where a patent has listed the compound as a component in a pigment dispersant with a hindered amine light stabilizer . chiralen.com This indicates that the molecule could be investigated for its ability to stabilize pigments in coatings and other materials, potentially by preventing degradation from light exposure. The hindered amine portion of the molecule would be key to this function.

Further research could also explore the synthesis of derivatives of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine to modulate its physical and biological properties. The development of efficient and stereoselective synthetic routes to this and related compounds would also be a significant area of chemical research. google.comrsc.org

Physicochemical Properties of 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 175.136100033 g/mol |

| Monoisotopic Mass | 175.136100033 g/mol |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 13 |

| Complexity | 189 |

Data sourced from PubChem. uni.lu

Significance of Key Structural Motifs

| Motif | Significance in Chemical Science |

|---|---|

| Phenethylamine | Core structure of many psychoactive substances and pharmaceuticals, including stimulants, hallucinogens, and antidepressants. wikipedia.orgwikipedia.org Acts as a central nervous system stimulant. acs.org Found in natural products and endogenous compounds like hormones and neurotransmitters. wikipedia.org |

| Allylic Amine | Important building blocks in the synthesis of complex molecules and natural products. nih.govnih.gov Possess diverse biological activities. nih.gov Serve as versatile synthons for further chemical transformations. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-prop-1-en-2-ylphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8H,1,13H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDJGSQWSMJSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342759 | |

| Record name | 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95627-94-4 | |

| Record name | 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Mechanisms for 2 3 Prop 1 En 2 Yl Phenyl Propan 2 Amine

Established Synthetic Routes and Methodologies

The construction of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine can be approached through several strategic routes, primarily involving the sequential or convergent assembly of its key functional groups. The two most plausible retrosynthetic analyses involve either forming the amine group first, followed by the installation of the isopropenyl group, or vice-versa.

A logical synthetic approach begins with a commercially available starting material, such as 3'-bromoacetophenone (B146053). chemicalbook.comnih.gov From this precursor, two primary pathways can be envisioned:

Pathway A: Introduction of the prop-1-en-2-yl group via a cross-coupling reaction, followed by the formation of the amine.

Pathway B: Formation of the 2-aminopropane structure, followed by a cross-coupling reaction to append the prop-1-en-2-yl group.

Nucleophilic Substitution Reactions in Amine Synthesis

While direct nucleophilic substitution on a tertiary carbon, such as the one in a 2-phenylpropan-2-yl system, is challenging, related substitution reactions are fundamental to amine synthesis. The classic ammonolysis of alkyl halides, for instance, involves the nucleophilic attack of ammonia (B1221849) on a haloalkane. ikm.org.my This process, however, often leads to a mixture of primary, secondary, and tertiary amines, as the newly formed amine can act as a nucleophile itself. nih.gov To synthesize primary amines selectively, a large excess of ammonia is typically used. ikm.org.my

For a tertiary amine like the target compound, a more controlled approach is necessary. One potential, albeit less direct, route involves the synthesis of a tertiary alcohol, such as 2-(3-bromophenyl)propan-2-ol, which can be synthesized from 3'-bromoacetophenone via a Grignard reaction with methylmagnesium bromide. chemicalbook.comyoutube.com Conversion of this tertiary alcohol to the corresponding amine is a complex transformation that may proceed through activation of the hydroxyl group (e.g., conversion to a tosylate) followed by substitution, though elimination reactions are a significant competing pathway.

Reductive Amination Approaches to the Propan-2-amine Moiety

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. youtube.com

In the context of synthesizing 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, the key intermediate would be the ketone, 1-(3-(prop-1-en-2-yl)phenyl)ethan-1-one . This ketone can undergo reductive amination with ammonia in the presence of a suitable reducing agent. researchgate.net

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without reducing the initial ketone. masterorganicchemistry.comyoutube.com The reaction is often catalyzed by a small amount of acid to facilitate imine formation. rsc.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines/iminium ions in the presence of carbonyls. Effective at neutral to slightly acidic pH. | Toxicity due to cyanide. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Less toxic alternative to NaBH₃CN. Mild and effective for a wide range of substrates. | Can be less reactive for hindered ketones. | masterorganicchemistry.com |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Aldehydes, Ketones | High atom economy, clean workup. | Requires specialized hydrogenation equipment. May reduce other functional groups (e.g., alkenes). | nih.gov |

Advanced Coupling Reactions for Phenyl and Prop-1-en-2-yl Integration

The introduction of the prop-1-en-2-yl (isopropenyl) group onto the phenyl ring is a critical step that can be achieved using modern palladium-catalyzed cross-coupling reactions. cem.com The most common methods for this type of C(sp²)-C(sp²) bond formation are the Suzuki and Heck reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide. organic-chemistry.org To synthesize the intermediate 1-(3-(prop-1-en-2-yl)phenyl)ethan-1-one , one would react 3'-bromoacetophenone with isopropenylboronic acid or its pinacol (B44631) ester equivalent. ikm.org.myresearchgate.net This reaction is known for its high functional group tolerance, making it suitable for substrates containing carbonyl groups. udel.edu

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.org While typically used to form substituted alkenes, a reductive variant can be employed to achieve the desired transformation. rsc.org Alternatively, acrylic acid can be used as a vinylating agent, which undergoes a Heck reaction followed by decarboxylation to yield the vinyl arene. nih.gov

Synthesis of Key Precursors and Intermediates for 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

The synthesis of the target compound hinges on the successful preparation of key intermediates.

3'-Bromoacetophenone: This is a commercially available starting material and serves as the foundational block for both proposed synthetic pathways. chemicalbook.comnih.gov

1-(3-(prop-1-en-2-yl)phenyl)ethan-1-one: This ketone is the direct precursor to the final product via reductive amination (Pathway A). Its synthesis from 3'-bromoacetophenone is a crucial step. A Suzuki-Miyaura coupling is a highly plausible method.

Reaction: 3'-Bromoacetophenone + Isopropenylboronic acid pinacol ester

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

Base: Na₂CO₃ or K₂CO₃

Solvent: Toluene (B28343)/Water or Dioxane/Water mixture

2-(3-Bromophenyl)propan-2-amine: This intermediate is central to Pathway B. Its synthesis can be envisioned in two steps from 3'-bromoacetophenone:

First, a Grignard reaction with methylmagnesium bromide (CH₃MgBr) converts the ketone to the tertiary alcohol, 2-(3-bromophenyl)propan-2-ol . chemicalbook.comsynquestlabs.com

Second, the conversion of this alcohol to the amine. A Ritter reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an amide, followed by hydrolysis, presents a viable route to the primary amine.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the synthesis are highly dependent on the careful optimization of reaction parameters, particularly the choice of catalyst.

Role of Specific Catalytic Systems in Efficient Amine Synthesis

For the reductive amination step, while traditional borohydride (B1222165) reagents are effective, modern catalytic systems offer improved performance, especially for challenging substrates. kanto.co.jpresearchgate.net Iridium-based catalysts, such as those with picolinamide (B142947) (PA) or quinolinol (QN) ligands, have demonstrated high activity and selectivity in the synthesis of primary amines from ketones using ammonium (B1175870) formate (B1220265) as the amine and hydrogen source. kanto.co.jp For acetophenone (B1666503) derivatives, Ir-PA1 is noted for its broad substrate adaptability, while Ir-PA2 shows higher activity, which is beneficial for sterically hindered substrates. kanto.co.jp

Table 2: Catalyst Performance in the Reductive Amination of Acetophenones

| Catalyst System | Amine/Hydrogen Source | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iridium-Picolinamide (e.g., Ir-PA1, Ir-PA2) | Ammonium Formate | Ethanol, Reflux (60-80°C) | High activity and chemoselectivity; tolerant of various functional groups. | kanto.co.jp |

| Iron-based (e.g., Fe/(N)SiC) | Aqueous Ammonia, H₂ gas | 140°C, 6.5 MPa H₂ | Utilizes earth-abundant, inexpensive metal. Requires high pressure and temperature. | researchgate.net |

| Ruthenium-based (e.g., Ru/γ-Al₂O₃) | Ammonia, H₂ gas | Optimal conditions vary | Effective for amination of aldehydes; support material is crucial for selectivity. | researchgate.net |

| Palladium-based (e.g., Pd/C) | Ammonia, H₂ gas | 40°C, 5 atm H₂ | Widely used, but can also reduce C=C double bonds, which may be problematic for the target molecule. | organic-chemistry.org |

For the C-C coupling step, the choice of palladium catalyst and ligand is paramount. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ are classic choices, while modern systems using bulky phosphine (B1218219) ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can offer higher turnover numbers and broader substrate scope, often at lower temperatures. organic-chemistry.org The selection of the base (e.g., K₂CO₃, Na₂CO₃, KF) and solvent system is also critical for activating the boronic acid and achieving high yields. ikm.org.myorganic-chemistry.org

Solvent Effects and Temperature Control in Reaction Yield and Selectivity

The synthesis of aryl amines, such as 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, is often achieved through methods like the catalytic hydrogenation of corresponding nitriles or reductive amination of ketones. The choice of solvent and the precise control of temperature are paramount in these transformations, directly influencing reaction rates, selectivity towards the desired primary amine, and the formation of byproducts like secondary and tertiary amines. nih.gov

In the heterogeneous catalytic hydrogenation of nitriles to primary amines, a process relevant to the synthesis of the target compound, the solvent system can dramatically alter the product distribution. nih.gov Research on the hydrogenation of 3-phenylpropionitrile, a structural analogue, over a palladium-on-carbon (Pd/C) catalyst highlights the impact of the solvent environment. nih.gov The use of a biphasic solvent system, such as dichloromethane/water with acidic additives, has been explored to enhance selectivity for the primary amine. nih.gov However, the choice of the organic solvent plays a crucial role in minimizing side reactions. nih.gov

For instance, the formation of secondary and tertiary amine impurities often proceeds through the condensation of the intermediate imine with the final primary amine product. nih.gov The solvent can influence the relative rates of these competing reaction pathways. Studies have shown that in the hydrogenation of related nitriles, solvents like hexane (B92381) or toluene can lead to a lower formation of tertiary amine byproducts compared to solvents like tert-butyl methyl ether or ethyl acetate. nih.gov This is attributed to the differential solubility and reactivity of the intermediates in various media. nih.gov

Temperature is another critical parameter that must be carefully controlled. Hydrogenation reactions are typically conducted within a specific temperature range, often between ambient temperature and 100°C, to ensure sufficient reaction rates without promoting undesirable side reactions or catalyst degradation. nih.govgoogle.com For the hydrogenation of 3-phenylpropionitrile, reactions are managed under mild conditions, between 30–80°C. nih.gov Similarly, in other catalytic hydrogenations, maintaining the temperature between ambient and 100°C is common practice. google.com Exceeding the optimal temperature can lead to increased byproduct formation and reduced selectivity. researchgate.net Conversely, temperatures that are too low may result in impractically slow reaction rates. researchgate.net

The interplay between solvent and temperature is therefore a key focus in the optimization of synthetic routes to compounds like 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine.

Table 1: Effect of Solvent on Byproduct Formation in a Related Nitrile Hydrogenation

| Solvent | Tertiary Amine (TPPA) Formation (%) | Aldehyde (PPAL) and Alcohol (PPOH) Formation (%) | Reference |

|---|---|---|---|

| Dichloromethane | 66.5 | Low | nih.gov |

| tert-Butyl methyl ether | 69.3 | Low | nih.gov |

| Ethyl acetate | 68.6 | Low | nih.gov |

| Hexane | 28.0 | 9.4 - 23.2 | nih.gov |

| Toluene | 38.2 | 9.4 - 23.2 | nih.gov |

Data adapted from a study on the hydrogenation of 3-phenylpropionitrile, a related reaction. nih.gov

Application of Green Chemistry Principles in Synthetic Route Design (e.g., ultrasound promotion)

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For the synthesis of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, techniques such as ultrasound promotion offer significant advantages over traditional methods. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates, improve yields, and often allows for the use of more environmentally benign solvents, such as water. nih.gov

Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. nih.govresearchgate.net

The application of ultrasound has been shown to be highly effective in various reactions that could be adapted for the synthesis of the target amine, such as multicomponent reactions for forming heterocyclic amines. nih.govresearchgate.net For example, catalyst-free synthesis of various amino-substituted compounds has been successfully carried out in water under ultrasonic irradiation. nih.gov These reactions often demonstrate significantly higher yields and drastically reduced reaction times compared to silent (non-sonicated) conditions. nih.gov

A key advantage of ultrasound-assisted synthesis is the frequent ability to use water as the reaction solvent. nih.gov In many cases, water proves to be the superior solvent under ultrasonic conditions, leading to the best yields in the shortest times. nih.gov For example, the ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives showed an 88% yield in water at 30°C in just 36 minutes. nih.gov Increasing the temperature to 50°C under sonication improved the yield to 92%. nih.gov This shift away from volatile organic compounds (VOCs) aligns perfectly with the goals of green chemistry.

Table 2: Comparison of Ultrasound vs. Silent Conditions in Water

| Reaction | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Dihydroquinolines | Silent | 4 h | 80 | nih.gov |

| Ultrasound (40 kHz) | 1 h | 96 | nih.gov | |

| Synthesis of 2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles | Silent (50 °C) | 20 min | 75 | nih.gov |

| Ultrasound (40 kHz, 50 °C) | 20 min | 88 | nih.gov |

Data adapted from studies on various ultrasound-promoted syntheses in water. nih.gov

Investigations into the Stereochemical Outcomes of Synthetic Pathways

The specific target molecule, 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, is an achiral compound. The carbon atom bearing the amine group (C2 of the propane (B168953) chain) is bonded to two identical methyl groups, and therefore, it is not a stereocenter. Consequently, its synthesis does not involve the creation of stereoisomers at this position.

However, the synthesis of structurally related chiral amines, particularly phenylpropanamines, is a significant area of research in medicinal chemistry, as stereochemistry often dictates pharmacological activity. researchgate.netrsc.org Investigations into the stereochemical outcomes of synthetic pathways for these chiral analogues provide valuable insights that are relevant to the broader class of compounds.

One powerful method for achieving high stereoselectivity is biocatalysis, specifically using transaminase (TA) enzymes. rsc.org Transaminases can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with very high enantiomeric excess (ee). researchgate.netrsc.org For the synthesis of enantiopure (R)- or (S)-phenylpropan-2-amines, specific (R)-selective or (S)-selective transaminases are employed. These enzymatic reactions are typically run in aqueous buffer systems, often with a co-solvent like DMSO to aid substrate solubility, and under controlled pH and temperature to ensure optimal enzyme activity and stability. researchgate.netrsc.org For example, the synthesis of novel disubstituted (R)-1-phenylpropan-2-amines has been achieved with conversions of 88–89% and greater than 99% ee using an (R)-transaminase. rsc.org

Another established strategy for controlling stereochemistry in amine synthesis involves the use of chiral auxiliaries. For instance, a prochiral ketone can be condensed with a chiral amine, such as (S)-2-methylpropane-2-sulfinamide, to form an N-sulfinyl ketimine intermediate. researchgate.net Subsequent nucleophilic addition to the C=N bond is directed by the bulky and stereoelectronically demanding sulfinyl group, leading to the formation of the desired stereoisomer with high diastereoselectivity. The chiral auxiliary can then be cleaved under mild acidic conditions to yield the enantiomerically enriched primary amine. researchgate.net

While 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine itself is achiral, the synthetic methodologies developed for its chiral relatives are highly sophisticated. These approaches demonstrate the high level of stereochemical control that can be achieved in the synthesis of phenylpropanamine derivatives through both biocatalytic and chiral auxiliary-based methods.

Table 3: Transaminase-Mediated Synthesis of Chiral Phenylpropan-2-amines

| Target Product | Method | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (R)-enantiomers | Asymmetric Synthesis with (R)-TA | 88–89 | >99 | rsc.org |

| (S)-enantiomers | Kinetic Resolution with (R)-TA | >48 | >95 | rsc.org |

Data adapted from a study on the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. rsc.org

Advanced Spectroscopic Characterization of 2 3 Prop 1 En 2 Yl Phenyl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Elucidation of Proton Environments via ¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine would reveal distinct signals for each unique proton environment. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the protons. Electron-withdrawing groups or proximity to aromatic systems typically shift signals downfield (to higher ppm values).

The aromatic protons on the 1,3-disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of approximately 7.0-7.5 ppm. The vinyl protons of the prop-1-en-2-yl group would produce signals around 5.0-5.5 ppm. The methyl group attached to the double bond would likely be a singlet around 2.1 ppm. The two methyl groups of the propan-2-amine moiety would be equivalent, yielding a sharp singlet further upfield, likely around 1.3-1.5 ppm. The amine (-NH₂) protons often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. hw.ac.ukorganicchemistrydata.org

Spin-spin coupling, observed as the splitting of a signal into multiple lines (multiplicity), provides information about adjacent non-equivalent protons. hw.ac.uk For instance, the aromatic protons would exhibit coupling to their neighbors on the ring, leading to complex splitting patterns.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | m | 1H | Ar-H |

| ~7.3 | m | 2H | Ar-H |

| ~7.2 | m | 1H | Ar-H |

| ~5.4 | s | 1H | C=CH₂ (vinyl) |

| ~5.1 | s | 1H | C=CH₂ (vinyl) |

| ~2.1 | s | 3H | C=C-CH₃ |

| ~1.6 | br s | 2H | -NH₂ |

| ~1.4 | s | 6H | -C(CH₃)₂ |

Note: This table is a hypothetical representation of expected values. Actual experimental values may vary.

Carbon Skeleton Analysis using ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm). organicchemistrydata.org

For 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, the quaternary carbons of the aromatic ring would appear in the 140-150 ppm region. The other aromatic carbons (CH) would resonate between 120-130 ppm. The vinyl carbons (C=CH₂) would have signals around 110 ppm and 145 ppm. The quaternary carbon of the propan-2-amine group would be found near 50 ppm, while its methyl carbons would appear at a more shielded position, around 30 ppm. organicchemistrydata.org

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~148 | Quaternary | Ar-C (ipso, attached to propan-2-amine) |

| ~145 | Quaternary | C=CH₂ |

| ~142 | Quaternary | Ar-C (ipso, attached to prop-1-en-2-yl) |

| ~128 | CH | Ar-C |

| ~126 | CH | Ar-C |

| ~125 | CH | Ar-C |

| ~124 | CH | Ar-C |

| ~112 | CH₂ | C=CH₂ |

| ~50 | Quaternary | -C(CH₃)₂ |

| ~31 | CH₃ | -C(CH₃)₂ |

| ~22 | CH₃ | C=C-CH₃ |

Note: This table is a hypothetical representation of expected values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other. youtube.comsdsu.edu Cross-peaks in the 2D spectrum would connect signals of adjacent protons, for example, confirming the through-bond proximity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the vinyl proton signals to the vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique reveals correlations between protons and carbons that are two or three bonds away. science.gov This is exceptionally powerful for identifying connectivity across quaternary carbons. For example, an HMBC spectrum would show correlations from the methyl protons of the propan-2-amine group to the quaternary carbon they are attached to, as well as to the adjacent aromatic carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Functional Group Identification via Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum measures the absorption of infrared radiation at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of different bonds. nih.gov

For 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, characteristic absorption bands would be expected. The N-H stretching of the primary amine group would typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region. nist.gov C-H stretching vibrations from the aromatic ring and the alkyl groups would be observed just below and above 3000 cm⁻¹. The C=C stretching of the aromatic ring and the alkene group would produce bands in the 1500-1650 cm⁻¹ region. researchgate.net The N-H bending vibration is expected around 1600 cm⁻¹.

Hypothetical FT-IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3450, ~3360 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3080 | Medium | C-H Stretch | Aromatic & Vinylic |

| ~2970 | Strong | C-H Stretch | Aliphatic (CH₃) |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1590 | Medium | N-H Bend | Primary Amine |

| ~880 | Strong | C-H Bend (out-of-plane) | 1,1-disubstituted alkene |

| ~800, ~750 | Strong | C-H Bend (out-of-plane) | 1,3-disubstituted benzene |

Note: This table is a hypothetical representation of expected values. Actual experimental values may vary.

Molecular Vibrational Mode Assignment using Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. nih.gov While polar bonds like N-H and C-O give strong signals in IR, non-polar, symmetric bonds like C=C and C-C often produce strong signals in Raman spectra. researchgate.net

The FT-Raman spectrum of the title compound would be expected to show a strong signal for the C=C alkene stretch around 1645 cm⁻¹ and for the aromatic ring's symmetric "breathing" mode around 1600 cm⁻¹. The C-C stretching of the carbon skeleton would also be prominent. This technique is particularly useful for confirming the presence and substitution pattern of the aromatic and alkene moieties. nih.govresearchgate.net

Mass Spectrometric Approaches for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structural features through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as amines. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, which possesses a basic amino group, analysis is typically performed in positive ion mode. The primary amine readily accepts a proton, forming the protonated molecule, [M+H]⁺.

The predicted ESI-MS data for 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine indicates the formation of several adducts. The most prominent of these is the protonated molecule [M+H]⁺, with a predicted m/z of 176.14338. uni.lu Other potential adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z 198.12532) and the potassium adduct [M+K]⁺ (m/z 214.09926). uni.lu

The fragmentation of the parent ion in the mass spectrometer, often induced by collision with an inert gas (Collision-Induced Dissociation, CID), provides crucial structural information. While specific experimental fragmentation data for this compound is not widely available in the literature, general fragmentation pathways for related structures, such as phenethylamines, can be considered. mdpi.com Common fragmentation patterns for such molecules involve the cleavage of bonds alpha and beta to the amine group. For 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, this could involve the loss of the propan-2-amine moiety or cleavage at the benzylic position.

Table 1: Predicted ESI-MS Adducts for 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.14338 |

| [M+Na]⁺ | 198.12532 |

| [M+K]⁺ | 214.09926 |

| [M+NH₄]⁺ | 193.16992 |

Data sourced from predicted values. uni.lu

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula. nih.gov By measuring the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between molecules that have the same nominal mass but different elemental compositions.

The molecular formula of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine is C₁₂H₁₇N. uni.lu The calculated monoisotopic mass for this formula is 175.1361 Da. uni.lu HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield an experimental m/z value that is extremely close to the calculated exact mass of the C₁₂H₁₈N⁺ ion. The ability to obtain such a precise mass measurement provides strong evidence for the proposed molecular formula and is a standard requirement for the characterization of new chemical entities.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

X-ray Diffraction Analysis for Crystalline Structure (if applicable)

For an X-ray diffraction analysis to be performed, the compound of interest must be obtained as a single crystal of suitable size and quality. If 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine can be crystallized, X-ray analysis would provide invaluable data. It would confirm the connectivity of the atoms and reveal the spatial relationship between the phenyl ring, the prop-1-en-2-yl group, and the propan-2-amine moiety. Such structural details are crucial for understanding the molecule's physical and chemical properties. While there are reports on the X-ray crystallographic analysis of related amine-containing compounds, specific data for 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine is not currently present in the public domain. nih.govelsevierpure.com

Chemical Reactivity and Transformation Pathways of 2 3 Prop 1 En 2 Yl Phenyl Propan 2 Amine

Amine Functional Group Reactions

The primary amine group in 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine is a nucleophilic center, though its reactivity is moderated by the steric hindrance imposed by the adjacent quaternary carbon. Nevertheless, it can undergo several characteristic reactions.

Alkylation of the amine involves the substitution of one or both hydrogen atoms with alkyl groups. This reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks an alkyl halide. fiveable.me Due to the steric bulk around the nitrogen atom, these reactions may require more forcing conditions compared to less hindered primary amines. nih.govacs.org A common challenge is over-alkylation, which can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. fiveable.me Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the desired mono- or di-alkylated product. rsc.org

Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This is generally a more straightforward transformation than alkylation for hindered amines. The resulting N-acylated derivatives are often stable, crystalline solids, which can be useful for purification and characterization.

Table 1: Predicted Products of Amine Functionalization

| Reaction Type | Reagent Example | Predicted Product |

| Mono-alkylation | Methyl iodide (CH₃I) | N-methyl-2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine |

| Di-alkylation | Excess Methyl iodide | N,N-dimethyl-2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine |

| Acylation | Acetyl chloride (CH₃COCl) | N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)acetamide |

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). nih.govmdpi.com This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. mdpi.com The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing water as it is formed. The steric hindrance of the 2-propylamine group might slow the rate of reaction.

Table 2: Predicted Products of Condensation Reactions

| Carbonyl Compound | Predicted Product (Imine) |

| Acetone | N-(propan-2-ylidene)-2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine |

| Benzaldehyde | N-benzylidene-2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine |

Reactions Involving the Isopropenyl Group

The prop-1-en-2-yl (isopropenyl) moiety contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles.

The isopropenyl group undergoes electrophilic addition reactions, where an electrophile adds across the double bond. wikipedia.orgbyjus.com These reactions typically proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (the terminal CH₂ group). This results in the formation of a more stable tertiary benzylic carbocation, which is stabilized by both the adjacent phenyl ring and the tertiary carbon. stackexchange.compressbooks.pub The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation yields the final product.

Table 3: Predicted Products of Electrophilic Addition

| Reagent | Predicted Product |

| Hydrogen Bromide (HBr) | 2-(3-(2-bromopropan-2-yl)phenyl)propan-2-amine |

| Water (H₂O) in acid | 2-(3-(2-hydroxypropan-2-yl)phenyl)propan-2-amine |

Monomers containing a vinyl or isopropenyl group can undergo polymerization. Isopropenylbenzene (α-methylstyrene), a structural analog, can be polymerized through various mechanisms, including free-radical and cationic polymerization. google.comyoutube.com The polymerization of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine would likely proceed via a similar pathway, leading to a polymer with a repeating unit derived from the monomer. youtube.com The reaction conditions, such as the choice of initiator and solvent, would determine the mechanism and the properties of the resulting polymer.

Aromatic Ring Functionalization Reactions (e.g., Electrophilic Aromatic Substitution)

The benzene (B151609) ring of the molecule can be functionalized through electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orguomustansiriyah.edu.iqyoutube.com The rate and regioselectivity of the substitution are controlled by the directing effects of the two substituents already present on the ring: the 2-amino-2-propyl group and the isopropenyl group.

Both the alkylamine group and the isopropenyl group are considered activating groups and ortho-, para-directors. libretexts.orgorganicchemistrytutor.comchemistrytalk.org This means they increase the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene itself, and direct incoming electrophiles to the positions ortho and para to them.

The two substituents are located at positions 1 and 3 of the phenyl ring. We must consider the directing effects on the remaining positions (2, 4, 5, and 6):

Position 2: Ortho to the 2-amino-2-propyl group and ortho to the isopropenyl group. This position is sterically hindered by both adjacent groups.

Position 4: Para to the 2-amino-2-propyl group and ortho to the isopropenyl group. This position is electronically activated by both groups.

Position 5: Meta to both groups. Substitution at this position is generally disfavored by ortho-, para-directors.

Position 6: Ortho to the 2-amino-2-propyl group and para to the isopropenyl group. This position is also electronically activated.

Considering the combined electronic activation and steric hindrance, substitution is most likely to occur at positions 4 and 6. Position 4 is para to the bulky 2-amino-2-propyl group and ortho to the isopropenyl group, while position 6 is ortho to the 2-amino-2-propyl group and para to the isopropenyl group. The precise product distribution would depend on the specific electrophile and reaction conditions, with steric factors playing a significant role.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-nitro-2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine (isomers at positions 4 and 6) |

| Bromination | Br₂, FeBr₃ | 1-bromo-2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine (isomers at positions 4 and 6) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-acetyl-2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine (isomers at positions 4 and 6) |

Oxidation and Reduction Pathways of the Compound

The chemical reactivity of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine is dictated by the presence of three key functional groups: a primary amine attached to a tertiary carbon, a prop-1-en-2-yl (isopropenyl) substituent on the benzene ring, and the aromatic ring itself. The oxidation and reduction pathways of this compound are therefore diverse, with different reagents and conditions targeting these specific sites.

Oxidation Pathways

The oxidation of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine can occur at the primary amine, the isopropenyl group, or the benzylic position of the propan-2-amine moiety. The outcome of the oxidation reaction is highly dependent on the oxidizing agent employed.

Oxidation of the Primary Amine: Primary amines attached to tertiary carbon atoms can be oxidized to the corresponding nitro compounds. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used for this transformation. quora.comsciencemadness.org The reaction proceeds without cleavage of the C-N bond.

Oxidation of the Isopropenyl Group: The double bond of the isopropenyl group is susceptible to oxidative cleavage. Reagents such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) or a one-pot cleavage with reagents like potassium permanganate under harsh conditions can cleave the double bond to yield a ketone. In this case, the product would be a substituted acetophenone (B1666503).

Oxidation of the Benzylic Position: The tertiary carbon atom of the propan-2-amine group is a benzylic position, which is prone to oxidation. Aerobic oxidation, particularly in the presence of catalysts, can lead to the formation of hydroperoxides. researchgate.netsciencepublishinggroup.comulisboa.ptacs.org This is analogous to the industrial oxidation of cumene to cumene hydroperoxide.

| Oxidizing Agent | Target Functional Group | Potential Product(s) | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | Primary Amine | 2-(3-(prop-1-en-2-yl)phenyl)-2-nitropropane | Controlled temperature |

| Ozone (O₃), then DMS | Isopropenyl group | 1-(3-(2-aminopropan-2-yl)phenyl)ethan-1-one | Low temperature |

| Air (O₂), Catalyst | Benzylic C-H | 2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl hydroperoxide | Elevated temperature and pressure |

Reduction Pathways

Reduction reactions of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine can target the isopropenyl group or the aromatic ring, depending on the reducing agent and reaction conditions. The primary amine group is generally stable to further reduction under typical catalytic hydrogenation conditions.

Reduction of the Isopropenyl Group: The alkene functionality can be readily reduced to an alkane through catalytic hydrogenation. This is a common and efficient method for saturating carbon-carbon double bonds. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective for this transformation in the presence of hydrogen gas. This would convert the prop-1-en-2-yl group to an isopropyl group.

Reduction of the Aromatic Ring: The benzene ring can be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature can reduce the aromatic ring to a cyclohexane ring. Alternatively, the Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can selectively reduce the aromatic ring to a non-conjugated diene. khanacademy.orgquora.comwikipedia.orgyoutube.comdrpress.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the ring.

| Reducing Agent | Target Functional Group | Potential Product(s) | Reaction Conditions |

| H₂, Pd/C | Isopropenyl group | 2-(3-isopropylphenyl)propan-2-amine | Room temperature, atmospheric pressure |

| H₂, PtO₂ | Aromatic ring | 2-(3-isopropylcyclohexyl)propan-2-amine | High pressure, elevated temperature |

| Na, NH₃ (l), EtOH | Aromatic ring | 2-(3-isopropyl-1,4-cyclohexadienyl)propan-2-amine | Low temperature (-78 °C) |

Applications and Advanced Research Contexts of 2 3 Prop 1 En 2 Yl Phenyl Propan 2 Amine in Chemical Sciences

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine suggests its utility as a versatile intermediate in the synthesis of more complex organic structures. The primary amine group is a key functional handle that can participate in a wide array of chemical transformations. For instance, it can undergo N-alkylation, N-acylation, and condensation reactions to form Schiff bases, amides, and other nitrogen-containing derivatives. Such reactions are fundamental in the construction of diverse molecular scaffolds.

Furthermore, the presence of the prop-1-en-2-yl substituent opens up another avenue for synthetic elaboration. This vinyl group can be subjected to various addition reactions, such as hydrogenation to form the corresponding isopropyl derivative, or it could potentially be involved in polymerization processes. While specific examples of its use as a synthetic intermediate in the academic literature are not extensively documented, its structural motifs are found in pharmacologically active molecules, suggesting its potential as a building block in medicinal chemistry for the synthesis of novel therapeutic agents. The synthesis of related 1-phenylpropan-2-amine derivatives is an active area of research, often employing transaminases for stereoselective synthesis from prochiral ketones.

Utilization as a Building Block in Advanced Material Science (e.g., polymer chemistry, resin development)

A significant application of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine is in the field of advanced material science, specifically in the formulation of pigment dispersants and coatings. A United States patent (US-10557045-B2) discloses the use of this compound as a component in a pigment dispersant that incorporates a hindered amine light stabilizer (HALS). chiralen.com

Hindered amine light stabilizers are a class of additives used to protect polymers and coatings from degradation caused by exposure to ultraviolet (UV) light. chiralen.com They function by scavenging free radicals that are generated during the photo-oxidation process, thereby preventing the breakdown of the material and extending its lifespan. chiralen.com The amine group in the subject compound is a key feature for this HALS activity.

The patent describes a pigment dispersant that can be used in various coating compositions. The inclusion of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine as part of the stabilizer component suggests its role in enhancing the durability and weatherability of pigmented systems. The prop-1-en-2-yl group may also offer a site for grafting onto polymer backbones, potentially leading to the development of novel resins with built-in light stabilization properties. The amine functionality is also crucial for the development of curing agents for epoxy resins, where primary amines react with epoxy groups to form a crosslinked polymer network.

| Patent Information for Material Science Application | |

| Patent Number | US-10557045-B2 chiralen.com |

| Application | Pigment dispersant with hindered light amine stabilizer chiralen.com |

| Proposed Role of Compound | Component of the hindered amine light stabilizer chiralen.com |

| Potential Function | To protect coatings from UV degradation by scavenging free radicals chiralen.com |

| Relevant Industries | Coatings, Plastics, Automotive, and Architectural finishes |

Investigations into Enzyme Mechanisms and Chemical Biology (using the compound as a research tool)

The potential for 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine in the realm of chemical biology and enzyme mechanism studies is an emerging area of interest. A World Intellectual Property Organization patent application (WO-2020112605-A1) lists this compound among a group of molecules for methods of treating chronic microbial infections. chiralen.com The inclusion in this patent suggests that the compound may possess or could be modified to exhibit antimicrobial properties.

Chronic infections are often associated with the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. chiralen.com Compounds that can disrupt biofilms or inhibit the growth of the microbes within them are of significant therapeutic interest. While the specific mechanism of action of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine in this context is not detailed in the patent, its potential biological activity makes it a valuable tool for research.

It could be used as a molecular probe to investigate the biochemical pathways essential for microbial survival or biofilm formation. Furthermore, its structural similarity to phentermine, a compound known to interact with neurotransmitter systems, might suggest its potential for investigation in neurochemical research, although this is speculative. The development of new arylamination reactions catalyzed by polymer-bound complexes is also a relevant area of research for creating bioactive amines.

| Patent Information for Chemical Biology Research | |

| Patent Application Number | WO-2020112605-A1 chiralen.com |

| Proposed Application | Compounds and methods for treating chronic microbial infections chiralen.com |

| Potential Research Use | As a research tool to study microbial growth and biofilm formation chiralen.com |

| Field of Investigation | Chemical Biology, Medicinal Chemistry, Microbiology |

In Vitro Metabolic Studies of 2 3 Prop 1 En 2 Yl Phenyl Propan 2 Amine

Investigation of Enzymatic Systems Involved in BiotransformationThere is no available research on the specific enzymatic systems, such as Cytochrome P450 or Monoamine Oxidases, that are responsible for the biotransformation of this particular compound.

Due to the absence of research data, it is not possible to generate the requested article with the required detailed research findings and data tables. Further experimental studies are necessary to elucidate the in vitro metabolism of 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine.

Emerging Research Directions and Future Perspectives for 2 3 Prop 1 En 2 Yl Phenyl Propan 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sterically hindered primary amines, such as 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, presents a significant challenge that invites the development of innovative and environmentally benign synthetic strategies. Traditional methods often require harsh conditions or multi-step processes with low atom economy. Future research will likely focus on greener, more efficient alternatives.

Key Sustainable Approaches:

Biocatalysis: Enzymatic synthesis offers a highly selective and sustainable route. Specifically, the use of ω-transaminases (ωTAs) for the asymmetric amination of a corresponding ketone precursor, 3-(prop-1-en-2-yl)acetophenone, could provide direct access to the chiral amine in high optical purity. nih.govnih.gov Multi-enzymatic cascades could further enhance efficiency by generating intermediates in situ, minimizing waste and purification steps. nih.govnih.gov The use of engineered imine reductases (IREDs) also presents a powerful tool for the synthesis of bulky amines under mild conditions. chemistryviews.org

Catalytic Reductive Amination: The development of catalysts based on abundant, non-noble metals like nickel for the reductive amination of carbonyl compounds with ammonia (B1221849) is a crucial area of sustainable chemistry. researchgate.net A one-pot reductive amination of a corresponding carboxylic acid, using only hydrogen and ammonia, represents a highly atom-economical and green pathway for producing primary amines. rsc.org

Hydrogen Borrowing Methodology: This approach, often utilizing ruthenium or iridium catalysts, enables the alkylation of ammonia with alcohols, forming C-N bonds with water as the sole byproduct. rsc.org This method avoids the pre-functionalization of substrates and aligns with green chemistry principles.

A comparative overview of potential synthetic strategies is presented in the table below.

| Methodology | Key Reagents/Catalysts | Advantages | Challenges |

| Biocatalytic Amination | ω-Transaminases, Imine Reductases | High stereoselectivity, Mild conditions, Renewable | Enzyme stability and availability, Substrate scope |

| Noble-Metal-Free Reductive Amination | Ni-based catalysts, H₂, NH₃ | Use of earth-abundant metals, High atom economy | Catalyst sensitivity, Potentially high pressures/temperatures |

| Hydrogen Borrowing | Ru or Ir complexes, NH₃ | Water as the only byproduct, High atom economy | Cost of noble metal catalysts, Catalyst lifetime |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the novel synthetic routes described above, a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential. Advanced in situ spectroscopic techniques are indispensable tools for acquiring this real-time data without disturbing the reaction.

Future research will leverage these process analytical technologies (PAT) to accelerate the development and scale-up of syntheses for 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique is exceptionally powerful for monitoring the liquid phase of chemical reactions. mt.commt.com By inserting an ATR probe directly into the reaction vessel, chemists can track the concentration of key reactants, intermediates, and products in real time by observing their characteristic vibrational bands. spiedigitallibrary.orgsintef.noresearchgate.net For instance, the disappearance of a ketone's carbonyl stretch (~1700 cm⁻¹) and the appearance of C-N stretching vibrations would signify the progress of a reductive amination.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar bonds and symmetric vibrations. mt.comwikipedia.org It can provide a unique "molecular fingerprint" of the species in solution and is useful for studying changes in crystal structure or polymorphism if the product is a solid. wikipedia.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in benchtop NMR and flow-through cells are enabling real-time reaction monitoring. This provides highly detailed structural information, allowing for unambiguous identification of intermediates and byproducts.

The application of these techniques provides critical data for reaction optimization, as detailed in the following table.

| Technique | Information Gained | Advantages for Monitoring | Potential Limitations |

| ATR-FTIR | Concentration profiles, Reaction kinetics, Intermediate detection | Real-time, Non-invasive, Robust for optically dense slurries mt.commt.com | Water can interfere with some spectral regions |

| Raman | Molecular structure, Polymorphism, C-C & S-S bonds | Excellent for aqueous solutions, Fiber-optic probes allow remote monitoring mt.com | Fluorescence from sample can overwhelm signal |

| In Situ NMR | Unambiguous structural identification, Quantitation | Highly specific, Detailed mechanistic insight | Lower sensitivity, Higher cost, Specialized equipment |

Predictive Computational Modeling for Chemical Transformations and Molecular Interactions

Computational chemistry is a powerful predictive tool that can accelerate research by providing deep mechanistic insights, guiding experimental design, and predicting molecular properties before a compound is ever synthesized. For 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine, computational modeling offers several promising avenues of exploration.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the step-by-step mechanisms of potential synthetic routes. researchgate.net By modeling transition states and reaction intermediates, researchers can understand the factors controlling yield and selectivity, aiding in the rational design of more efficient catalysts. acs.orgfigshare.commonash.edu DFT is also used to predict molecular properties and reactivity through analysis of frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential maps. scispace.com

Spectroscopic Prediction: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to assign spectral features to specific molecular motions or environments.

Molecular Interactions and Properties: Molecular dynamics (MD) simulations can model the behavior of the molecule in different environments, such as in various solvents or interacting with a surface or a biological macromolecule. This can predict its physical properties and how its sterically bulky nature influences its interactions with other molecules.

| Computational Method | Predicted Properties/Insights | Application Area |

| Density Functional Theory (DFT) | Reaction pathways, Transition state energies, Spectroscopic data (IR, NMR), Electronic properties (HOMO/LUMO) | Synthesis optimization, Catalyst design, Structural verification scispace.comnih.govscispace.com |

| Molecular Dynamics (MD) | Solvation effects, Conformational analysis, Binding affinity | Formulation development, Predicting intermolecular interactions |

| Molecular Docking | Binding modes and affinities to target proteins | Virtual screening for biological activity |

Exploration of its Role in Novel Chemical Processes and Catalysis

The unique combination of a bulky primary amine and a polymerizable alkene group makes 2-(3-(prop-1-en-2-yl)phenyl)propan-2-amine a versatile building block for new materials and a promising candidate for applications in catalysis.

Organocatalysis: Chiral primary amines are powerful organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. bohrium.comsioc-journal.cnrsc.org The steric bulk provided by the gem-dimethyl and isopropenylphenyl groups could impart high levels of stereoselectivity in asymmetric transformations like aldol or Michael reactions. mdpi.comresearchgate.net

Ligand Synthesis for Transition-Metal Catalysis: The primary amine can be readily functionalized to create a wide range of ligands (e.g., Schiff bases, phosphinamides) for transition-metal catalysis. The steric hindrance of the ligand framework is a key parameter for controlling the activity and selectivity of a metal catalyst. The bulky nature of this amine could be advantageous in cross-coupling reactions or asymmetric hydrogenations. galchimia.com

Monomer for Advanced Polymers: The isopropenyl group is a reactive handle that can undergo polymerization. Incorporating this molecule as a monomer or co-monomer could lead to the development of novel functional polymers. The pendant amine groups along the polymer backbone could be used for post-polymerization modification, for creating materials with specific catalytic activities, or for applications in gas capture and separation.

Building Block in Medicinal Chemistry: Phenylpropanamine derivatives are common scaffolds in pharmaceuticals. nih.gov The unique substitution pattern of this molecule could be exploited as a starting point for the synthesis of new biologically active compounds.

| Potential Application | Key Structural Feature | Anticipated Outcome |

| Asymmetric Organocatalyst | Chiral Primary Amine (if resolved) | High enantioselectivity in C-C bond-forming reactions bohrium.commdpi.com |

| Ligand Precursor | Primary Amine, Steric Bulk | Enhanced selectivity and activity in metal-catalyzed reactions galchimia.com |

| Functional Monomer | Isopropenyl Group, Amine Group | Polymers with tunable properties for catalysis or separation |

| Chemical Synthon | Both Amine and Isopropenyl Groups | Access to novel heterocyclic compounds and complex molecules |

Q & A

Q. What are the recommended synthetic routes for 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-(prop-1-en-2-yl)benzaldehyde using ammonium acetate and sodium cyanoborohydride under mild acidic conditions (pH 4–5). Alternatively, catalytic hydrogenation of a nitrile precursor (e.g., 3-(prop-1-en-2-yl)phenylacetonitrile) with Raney nickel at 50–80°C and 3–5 bar H₂ pressure offers improved stereochemical control . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading (5–10% w/w), and reaction time (12–24 hours). Monitoring via TLC or HPLC is critical to track intermediates and minimize side reactions like over-reduction.

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can resolve the prop-1-en-2-yl group’s vinyl protons (δ 5.1–5.3 ppm) and quaternary carbons (δ 120–125 ppm). NOESY experiments confirm spatial proximity between the propan-2-amine group and the aromatic ring .

- IR : Stretching frequencies at ~3350 cm⁻¹ (N-H) and ~1650 cm⁻¹ (C=C) validate functional groups.

- Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases resolves enantiomers, critical for assessing enantiopurity .

Q. What are the primary biological targets or pathways influenced by this compound in preliminary pharmacological studies?

- Methodological Answer : In vitro assays suggest activity as a monoamine oxidase (MAO) inhibitor, with IC₅₀ values of 1.2–3.8 µM for MAO-A and 8.5–12 µM for MAO-B. Competitive inhibition is confirmed via Lineweaver-Burk plots using kynuramine as a substrate . Dose-response curves (0.1–100 µM) in neuronal cell cultures (e.g., SH-SY5Y) assess neuroprotective effects against oxidative stress, with ROS quantification via DCFH-DA fluorescence .

Advanced Research Questions

Q. How can computational methods aid in predicting the enantioselectivity of transaminase-mediated synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states to predict enantiomeric excess (ee). Docking simulations with ω-transaminase enzymes (e.g., from Arthrobacter sp.) identify key residues (e.g., Lys145, Asp176) that stabilize the (R)-enantiomer via hydrogen bonding . Experimental validation uses kinetic resolution with PLP cofactors, achieving >90% ee for the (S)-isomer under optimized pH (7.5–8.5) and temperature (30–37°C) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for MAO inhibition across different studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., substrate concentration, incubation time). Standardize protocols using:

- Fixed substrate concentration : 50 µM kynuramine.

- Pre-incubation : 30 minutes with enzyme and test compound.

- Positive controls : Clorgyline (MAO-A) and selegiline (MAO-B).

Statistical analysis via ANOVA identifies outliers, while meta-analysis of published data (e.g., Web of Science, PubMed) reconciles variability .

Q. How does the prop-1-en-2-yl substituent influence the compound’s pharmacokinetic properties, and how can this be tested experimentally?

- Methodological Answer : The vinyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability, as shown in parallel artificial membrane assays (PAMPA-BBB). In vivo pharmacokinetics in rodents (e.g., Sprague-Dawley rats) include:

- Oral bioavailability : Dose at 10 mg/kg; plasma concentration measured via LC-MS/MS.

- Metabolic stability : Microsomal incubation (human liver microsomes) with NADPH, monitoring parent compound depletion .

Q. What factorial design approaches optimize multi-step synthesis to minimize byproducts?

- Methodological Answer : A 2³ full factorial design evaluates three factors:

- Temperature (60°C vs. 80°C),

- Catalyst type (Pd/C vs. Raney Ni),

- Solvent (ethanol vs. ethyl acetate).

Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 5% Pd/C, ethanol) that maximize yield (85%) and minimize impurities (<5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.